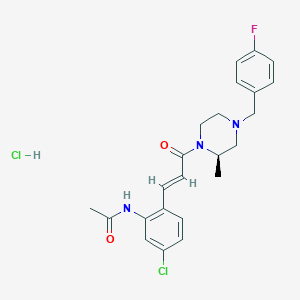

A1B1 hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H26Cl2FN3O2 |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

N-[5-chloro-2-[(E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C23H25ClFN3O2.ClH/c1-16-14-27(15-18-3-8-21(25)9-4-18)11-12-28(16)23(30)10-6-19-5-7-20(24)13-22(19)26-17(2)29;/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,26,29);1H/b10-6+;/t16-;/m1./s1 |

InChI Key |

NKLJJQLZVNLVLU-PMYAVTAHSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)/C=C/C2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F.Cl |

Canonical SMILES |

CC1CN(CCN1C(=O)C=CC2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

mechanism of action of A1B1 hydrochloride in cell signaling pathways

[1][2]

Executive Summary

A1B1 hydrochloride (Chemical Name: N-[5-chloro-2-[(E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide hydrochloride) is a small-molecule antagonist targeting the CCR1 receptor , a G-protein coupled receptor (GPCR) critical for immune cell trafficking and inflammation.[1][2][3][4][5][6][7]

By competitively binding to CCR1, A1B1 hydrochloride prevents the docking of endogenous ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) .[1][2] This blockade inhibits the G

Molecular Mechanism of Action[1][2]

The Target: CCR1 (CD191)

CCR1 is expressed primarily on monocytes, T cells, and neutrophils.[1][2] Upon activation by its ligands, CCR1 undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G

A1B1 Inhibition Logic

A1B1 hydrochloride functions as an orthosteric antagonist (or high-affinity allosteric modulator depending on the specific binding pocket analysis in sub-variants).[1][2]

-

Binding: A1B1 occupies the transmembrane binding pocket of CCR1.[1][2]

-

Steric Blockade: It physically prevents the N-terminus of chemokines (CCL3/CCL5) from engaging the receptor core.[1][2]

-

Signal Silencing: The receptor remains in an inactive state; G-protein heterotrimers (G

i

Downstream Signaling Consequences

The inhibition of CCR1 by A1B1 disrupts three primary signaling axes:[1][2]

-

Calcium Flux (PLC

Pathway): Prevents the activation of Phospholipase C -

Chemotaxis (PI3K/Akt/Rac Pathway): Blocks the formation of the leading edge actin polymerization required for cell migration.[1][2]

-

Transcriptional Activation (MAPK/ERK): Inhibits the phosphorylation of ERK1/2, reducing the transcription of pro-inflammatory genes.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the specific nodes inhibited by A1B1 hydrochloride within the CCR1 signaling cascade.

Figure 1: A1B1 hydrochloride prevents Ligand-CCR1 coupling, blocking downstream Ca2+ mobilization and Chemotaxis.[1][2][3][5][7]

Experimental Protocols for Validation

To scientifically validate the mechanism of A1B1, the following assays are recommended. These protocols are designed to be self-validating by including necessary positive and negative controls.[1][2]

A. Calcium Flux Assay (Functional Blockade)

This assay measures the immediate inhibition of G-protein signaling.[1][2]

Reagents:

-

Cell Line: THP-1 monocytes or CCR1-transfected CHO cells.[1][2]

-

Ligand: Recombinant Human CCL3 (MIP-1

).[1][2]

Protocol Steps:

-

Loading: Incubate cells (

/well) with 4 -

Pre-incubation: Add A1B1 hydrochloride (concentration range: 1 nM – 10

M) for 15 minutes. -

Baseline: Measure fluorescence (Ex/Em 494/506 nm) for 30 seconds to establish baseline.

-

Stimulation: Inject CCL3 (EC

concentration, typically 10-50 nM).[1][2] -

Measurement: Record kinetic fluorescence for 120 seconds.

-

Analysis: Calculate

. A1B1 should dose-dependently suppress the peak fluorescence spike.[1][2]

B. Transwell Chemotaxis Assay (Physiological Output)

This assay confirms that the signaling blockade translates to a functional halt in immune cell migration.[1][2]

Protocol Steps:

-

Chamber Setup: Use a 96-well Transwell plate (5

m pore size). -

Lower Chamber: Add 600

L of media containing CCL3 (10 nM). -

Upper Chamber: Plate THP-1 cells (

cells) pre-treated with A1B1 (1 -

Migration: Incubate for 2-4 hours at 37°C.

-

Quantification: Remove non-migrated cells from the top.[1][2] Stain migrated cells (bottom) with Calcein-AM or count via flow cytometry.[1][2]

-

Result: A1B1 treatment should reduce migration index significantly compared to Vehicle.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for validating A1B1 efficacy via Calcium Flux Assay.

Quantitative Data Summary

The following table summarizes the expected potency and physicochemical properties of A1B1 hydrochloride based on reference standards.

| Parameter | Value / Range | Context |

| Target | CCR1 (Chemokine Receptor 1) | Selective antagonist |

| IC | ~10 - 100 nM | Potency in THP-1 cells [1] |

| IC | ~50 - 200 nM | Inhibition of CCL3-induced migration [1] |

| Molecular Weight | 466.38 g/mol | Formula: C |

| Solubility | DMSO (>10 mM) | Poor water solubility; use organic solvent stock |

| Appearance | White to off-white solid | Store at -20°C, desiccated |

Note: Values are approximate and dependent on specific assay conditions (e.g., cell density, ligand concentration).

References

-

Revesz, L. et al. (2005).[1][2][8] Novel CCR1 antagonists with oral activity in the mouse collagen induced arthritis.[1][2][8] Bioorganic & Medicinal Chemistry Letters, 15(23), 5160-5164.[1][2][8]

-

Axon Medchem. (n.d.).[1][2][9] A1B1 hydrochloride (Axon 1179) Product Datasheet.[1][2] Axon Medchem.[1][2][8][9][10]

-

Pease, J. E., & Horuk, R. (2009).[1][2] Chemokine receptor antagonists: Part 1. Expert Opinion on Therapeutic Patents, 19(1), 39-58.[1][2]

-

PubChem. (n.d.).[1][2][11] Compound Summary for CID 11743399 (A1B1 hydrochloride). National Center for Biotechnology Information.[1][2]

Sources

- 1. 5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)-N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]furan-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid | C24H24Cl2F2N4O8 | CID 155525783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C14H22N4O | CID 21927707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. a1b1 hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 4. fluoro phenyl suppliers UK [ukchemicalsuppliers.co.uk]

- 5. methylpiperazine suppliers UK [ukchemicalsuppliers.co.uk]

- 6. axonmedchem.com [axonmedchem.com]

- 7. acetamide suppliers UK [ukchemicalsuppliers.co.uk]

- 8. axonmedchem.com [axonmedchem.com]

- 9. AXONMEDCHEM特约代理-上海起发实验试剂有限公司 [qfbio.com]

- 10. A1B1_±¨¼Û/¼Û¸ñ/ÐÔÄܲÎÊý/ͼ, axon_ÉúÎïÆ÷²ÄÍø [bio-equip.com]

- 11. N-[[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]methyl]-2-[3-[[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]amino]-2-oxopyrazin-1-yl]acetamide | C22H19ClF2N8O3 | CID 10164798 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Chemical Characterization and Validation of A1B1 Hydrochloride

Executive Summary

A1B1 hydrochloride (Catalog Code: Axon 1179; CAS: 685534-25-2 [parent]) is a high-affinity, orally bioavailable small molecule antagonist targeting the C-C Chemokine Receptor Type 1 (CCR1) .[1][2] Primarily utilized in immunology and oncology research, it functions by blocking the interaction between CCR1 and its ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), thereby inhibiting leukocyte chemotaxis and inflammatory responses.

This guide provides a rigorous technical breakdown of A1B1 hydrochloride, focusing on its structural chemistry, physicochemical properties, and validated protocols for analytical and biological verification.

Part 1: Chemical Structure & Molecular Architecture

Chemical Identity

A1B1 hydrochloride is a synthetic piperazine derivative. Its pharmacological potency is derived from a specific stereochemical configuration and a rigid alkene linker that positions the pharmacophores for optimal binding within the CCR1 transmembrane pocket.

-

Common Name: A1B1 hydrochloride[1][2][3][4][5][6][7][8][9][10]

-

IUPAC Name:

-(5-chloro-2-{(1E)-3-[(2R)-4-(4-fluorobenzyl)-2-methylpiperazin-1-yl]-3-oxoprop-1-en-1-yl}phenyl)acetamide hydrochloride[10] -

Salt Form: Monohydrochloride (HCl)

Structural Analysis

The molecule consists of three distinct pharmacophoric regions:

-

The "Tail" (Fluorobenzyl Group): A 4-fluorobenzyl moiety attached to the piperazine nitrogen. This lipophilic group likely occupies a hydrophobic pocket in the receptor.

-

The "Core" (Piperazine Linker): A chiral (2R)-methylpiperazine ring. The methyl substitution restricts conformational freedom, enhancing selectivity.

-

The "Head" (Acetamide-Phenyl): A 5-chloro-2-acetamidophenyl group linked via an (E)-acrylamide bridge. This region mimics the chemokine peptide backbone, engaging hydrogen bond donors in the receptor active site.

Quantitative Data: Molecular Weight & Formula[1]

| Property | Value | Precision Note |

| Molecular Formula (Salt) | C₂₃H₂₅ClFN₃O₂[1][2][8][10] · HCl | Stoichiometry 1:1 |

| Molecular Formula (Free Base) | C₂₃H₂₅ClFN₃O₂ | Active moiety |

| Molecular Weight (Salt) | 466.38 g/mol | Used for molarity calc. |

| Molecular Weight (Free Base) | 429.92 g/mol | Mass spec parent ion |

| Exact Mass (Free Base) | 429.1619 Da | Monoisotopic |

| Chirality | R-enantiomer | Critical for potency |

Part 2: Physicochemical Properties & Stability

Understanding the physical behavior of A1B1 hydrochloride is prerequisite for reproducible in vitro and in vivo experimentation.

-

Appearance: White to off-white crystalline solid.

-

Solubility:

-

DMSO: Soluble (>10 mM). Recommended stock concentration: 10 mM.

-

Water:[8] Insoluble/Poorly soluble. Requires organic co-solvent for aqueous buffers.

-

Ethanol: Low solubility.

-

-

Stability:

-

Solid State: Stable for >2 years at -20°C (desiccated).

-

Solution (DMSO): Stable for 3 months at -80°C. Avoid repeated freeze-thaw cycles.

-

Part 3: Analytical Validation Framework

As a researcher, you must validate the identity and purity of your compound before use. Do not rely solely on vendor certificates.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: Confirm purity >98%.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic absorption) and 214 nm (amide bond).

-

Acceptance Criteria: Single major peak with Area% > 98%.

Protocol: LC-MS Identification

Objective: Confirm molecular mass and isotopic pattern.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Expected Parent Ion [M+H]⁺: 430.2 m/z (approx).

-

Isotopic Signature: Look for the Chlorine isotope pattern (

Cl/

Part 4: Biological Mechanism & Validation

A1B1 hydrochloride acts as an orthosteric or allosteric antagonist of CCR1. Upon binding, it prevents the G-protein coupled receptor (GPCR) conformational change required for signal transduction.

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the signaling cascade inhibited by A1B1.

Figure 1: Signal transduction pathway of CCR1 and the point of intervention by A1B1 hydrochloride.

Functional Assay: Calcium Flux Protocol

To verify biological activity, a calcium mobilization assay is the gold standard.

Materials:

-

CCR1-expressing cells (e.g., THP-1 monocytes or transfected CHO cells).

-

Fluorescent Calcium Indicator (e.g., Fluo-4 AM).

-

Ligand: Recombinant Human CCL3 (MIP-1α).

Step-by-Step Methodology:

-

Cell Loading: Incubate cells (

) with 2 µM Fluo-4 AM in Assay Buffer (HBSS + 20 mM HEPES) for 30 min at 37°C. -

Washing: Wash cells twice to remove extracellular dye; resuspend in Assay Buffer.

-

Pre-incubation: Aliquot cells into a 96-well black plate. Add A1B1 hydrochloride (titrated 0.1 nM to 10 µM) and incubate for 15 min at RT.

-

Control: Vehicle (DMSO 0.1%).

-

-

Stimulation: Inject CCL3 (EC₈₀ concentration, typically 10-50 nM) into wells.

-

Measurement: Immediately record fluorescence (Ex/Em 494/516 nm) using a kinetic plate reader (read every 1s for 60s).

-

Analysis: Calculate

. Plot inhibition curves to determine IC₅₀. A potent batch should yield an IC₅₀ in the low nanomolar range (<100 nM).

References

-

PubChem. (n.d.).[10] Compound Summary for CID 11743399: A1B1 hydrochloride. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Revesz, L., et al. (2005).[2] Novel CCR1 antagonists with oral activity in the mouse collagen induced arthritis. Bioorganic & Medicinal Chemistry Letters, 15(23), 5160-5164.[2] [Link]

Sources

- 1. fluoro phenyl suppliers UK [ukchemicalsuppliers.co.uk]

- 2. axonmedchem.com [axonmedchem.com]

- 3. chloro phenyl suppliers UK [ukchemicalsuppliers.co.uk]

- 4. axonmedchem.com [axonmedchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. axonmedchem.com [axonmedchem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. N-[5-Chloro-2-[(1E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-3-oxo-1-propen-1-YL]phenyl]-acetamide | C23H25ClFN3O2 | CID 11743399 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Imperative of Hydrochloride Salt Selection

An In-Depth Technical Guide to the Physicochemical Characterization of A1B1 Hydrochloride for Drug Discovery

In the journey from a promising new chemical entity (NCE) to a viable drug candidate, the selection of an appropriate solid form is a critical decision point that profoundly influences the entire development trajectory.[1] While the intrinsic pharmacological activity resides in the core molecule, its ability to be manufactured consistently, remain stable, and become bioavailable to the patient is dictated by its physicochemical properties. For many weakly basic active pharmaceutical ingredients (APIs), conversion to a salt form is a necessary and highly effective strategy to overcome inherent liabilities.[2][3]

The hydrochloride (HCl) salt is one of the most frequently utilized salt forms in the pharmaceutical industry. The rationale for this prevalence is multifaceted. Forming a hydrochloride salt can significantly enhance the aqueous solubility and dissolution rate of a drug, which are often rate-limiting steps for oral absorption.[4][5][6] Furthermore, HCl salts are typically crystalline solids with higher melting points compared to their free base counterparts, which may be oils or less stable solids.[5][7] This crystallinity imparts better handling and processing characteristics, crucial for robust formulation development into tablets or capsules.[5]

This guide provides a comprehensive framework for the physicochemical characterization of a hypothetical drug candidate, A1B1 hydrochloride. We will move beyond a simple checklist of tests, delving into the causality behind each experimental choice and outlining self-validating protocols. The objective is to build a holistic understanding of A1B1 HCl's properties, enabling data-driven decisions to mitigate risks and accelerate its path through development.

Section 1: Aqueous Solubility and Dissolution Rate – The Gateway to Bioavailability

For an orally administered drug, absorption can only occur after it has dissolved in the gastrointestinal fluids.[8] Therefore, assessing the solubility and dissolution rate of A1B1 HCl is the foundational step in evaluating its potential. Poorly water-soluble drugs often face challenges in achieving therapeutic plasma concentrations, necessitating higher doses and leading to greater variability in patient response.[8]

The Causality of pH-Dependent Solubility: A1B1, as a weak base, is expected to have low intrinsic solubility. By forming the hydrochloride salt, we introduce an ionic species that is generally more soluble in water.[5][7] This solubility, however, will be highly dependent on the pH of the medium. In the acidic environment of the stomach (pH 1-3), the salt will remain ionized and is expected to be highly soluble. As it transitions to the higher pH of the small intestine (pH 5-7.5), the equilibrium may shift back towards the less soluble free base, potentially leading to precipitation. Understanding this pH-solubility profile is paramount for predicting in vivo behavior.

Experimental Protocol: Kinetic Solubility Assessment in Biorelevant Media

This protocol determines the solubility of A1B1 HCl across a physiologically relevant pH range, which is essential for its Biopharmaceutics Classification System (BCS) categorization.[9][10][11]

-

Preparation of Media: Prepare buffered solutions at pH 1.2 (Simulated Gastric Fluid, SGF), pH 4.5, and pH 6.8 (Simulated Intestinal Fluid, SIF).

-

Stock Solution Preparation: Prepare a high-concentration stock solution of A1B1 HCl in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the buffered media into a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffered media to initiate precipitation. The final DMSO concentration should be kept low (<1%) to minimize co-solvent effects.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the system to reach kinetic equilibrium.

-

Separation: Filter the plate to separate the precipitated solid from the saturated solution.

-

Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method to determine the concentration of dissolved A1B1 HCl.[12][13] A calibration curve prepared from known standards must be used for accurate quantification.

-

System Suitability: The HPLC system must pass suitability tests (e.g., retention time, peak area precision for replicate injections of a standard) before analyzing samples.

Data Presentation: pH-Solubility Profile of A1B1 HCl

| pH of Medium | Mean Solubility (µg/mL) | Standard Deviation | BCS Solubility Class* |

| 1.2 | 1550 | 75 | High |

| 4.5 | 820 | 41 | High |

| 6.8 | 95 | 12 | Low |

| Based on the highest projected human dose being soluble in <250 mL of media. |

Dissolution Rate: Simulating In Vivo Release

While solubility provides an equilibrium value, the dissolution rate measures how quickly the solid drug dissolves.[14] This is a critical quality attribute for the final drug product and is used for batch-to-batch quality control.[15] For drugs where dissolution is the rate-limiting step to absorption (BCS Class 2), a strong in vitro-in vivo correlation (IVIVC) can often be established.[14]

Experimental Protocol: USP Apparatus 2 (Paddle) Dissolution Test

This method is a standard for evaluating the dissolution of solid oral dosage forms like tablets and capsules.[12][14][15]

-

Apparatus Setup: Assemble the USP Apparatus 2 (Paddle) with 900 mL of 0.1 N HCl (pH 1.2) as the dissolution medium, maintained at 37 ± 0.5°C. Set the paddle speed to 50 RPM.

-

Deaeration: Ensure the dissolution medium is properly deaerated to prevent outgassing, which can interfere with the test.[16]

-

Sample Introduction: Place one tablet/capsule of A1B1 HCl into each vessel.

-

Sampling: Withdraw aliquots (e.g., 5 mL) of the medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

-

Analysis: Filter the samples and analyze the concentration of A1B1 HCl using a validated HPLC-UV method.

-

Specification: For an immediate-release product, a typical specification might be not less than 85% (Q=80%) of the drug dissolved in 60 minutes.[17]

Section 2: Solid-State Characterization and Polymorphism

The arrangement of molecules in a crystal lattice defines the solid form of an API. An API can exist in multiple crystalline forms known as polymorphs, which have the same chemical composition but different physical properties.[18] An uncontrolled polymorphic transformation during manufacturing or storage can lead to significant changes in solubility, dissolution, and bioavailability, potentially rendering a drug product ineffective or unsafe.[19][20] Therefore, identifying the most stable polymorph of A1B1 HCl is a non-negotiable step in development.

The Causality of Polymorphic Impact: The stability of a polymorph is related to its lattice energy. The most stable form has the lowest energy and typically the lowest solubility. Metastable forms have higher energy and higher solubility but can convert to the more stable form over time, especially in the presence of heat or solvent.[21] This is why a thorough polymorph screen is essential; we must ensure that the form chosen for development is the most thermodynamically stable under relevant processing and storage conditions.

Core Solid-State Analytical Techniques

A combination of analytical techniques is required for a comprehensive solid-state characterization.[13][22]

-

Powder X-ray Diffraction (PXRD): This is the primary tool for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific crystal form.

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. It is used to determine melting point, purity, and detect polymorphic transitions.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is crucial for identifying the presence of water (hydrates) or residual solvents (solvates).

Experimental Protocol: Polymorph Screening for A1B1 HCl

-

Objective: To discover as many crystalline forms of A1B1 HCl as possible and identify the most thermodynamically stable form.

-

Crystallization Methods: Subject A1B1 HCl to a wide range of crystallization conditions:

-

Solvent Variation: Attempt crystallization from a diverse panel of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water) with varying polarities and hydrogen bonding capabilities.

-

Cooling Rate: Employ both rapid cooling (crash cooling) and slow, controlled cooling to favor the formation of different kinetic and thermodynamic forms.

-

Evaporation: Allow solvents to evaporate slowly at different temperatures.

-

Slurry Experiments: Stir A1B1 HCl in various solvents at different temperatures for an extended period (e.g., 7 days). This competitive equilibration experiment is a powerful method for identifying the most stable form in a given solvent system.

-

-

Characterization: Analyze the solid material resulting from each experiment using PXRD. If a new pattern is observed, it represents a potential new polymorph.

-

Further Analysis: Characterize each unique polymorph using DSC (to determine its melting point and thermal behavior) and TGA (to check for solvate/hydrate formation).

-

Stability Assessment: The form that is consistently produced in competitive slurry experiments and typically has the highest melting point is often the most thermodynamically stable.

Visualization: Physicochemical Characterization Workflow

Caption: Integrated workflow for the physicochemical characterization of A1B1 HCl.

Section 3: Hygroscopicity – Managing Moisture Interaction

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[23][24] This is a critical property to evaluate because moisture uptake can have numerous detrimental effects, including chemical degradation (e.g., hydrolysis), changes in crystal structure (hydrate formation), and poor physical properties like caking and impaired powder flow, which can disrupt manufacturing processes.[][26]

The Causality of Moisture Uptake: The interaction between water molecules and the surface of the crystalline solid is driven by the chemical nature of the API. For an ionic salt like A1B1 HCl, the presence of charged sites and potential for hydrogen bonding can make it susceptible to moisture sorption. Understanding the extent and rate of water uptake under different relative humidity (RH) conditions is essential for defining appropriate packaging, storage, and handling procedures.[]

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

DVS is the gold standard for assessing hygroscopicity. It measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified air.

-

Sample Preparation: Place a small amount (e.g., 10 mg) of A1B1 HCl onto the DVS microbalance.

-

Drying: Dry the sample in situ under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry reference mass.

-

Sorption Isotherm: Increase the RH in a stepwise manner (e.g., from 0% to 90% in 10% RH increments). At each step, wait for the sample mass to equilibrate before moving to the next RH level.

-

Desorption Isotherm: Subsequently, decrease the RH in a stepwise manner from 90% back down to 0% to assess the reversibility of the water uptake.

-

Data Analysis: Plot the percentage change in mass versus RH. The shape of the resulting isotherm provides insight into the sorption mechanism.

Data Presentation: Hygroscopicity Classification of A1B1 HCl

The results are typically classified according to standards such as the European Pharmacopoeia (Ph. Eur.).[24]

| Classification | Mass Increase (at 25°C / 80% RH) | A1B1 HCl Result |

| Non-hygroscopic | < 0.2% | |

| Slightly hygroscopic | ≥ 0.2% and < 2% | ✓ |

| Hygroscopic | ≥ 2% and < 15% | |

| Very hygroscopic | ≥ 15% | |

| Deliquescent | Sufficient water is absorbed to form a liquid | |

| Based on a hypothetical mass increase of 1.5% for A1B1 HCl. |

The DVS results indicate that A1B1 HCl is slightly hygroscopic. This is a favorable outcome, suggesting that with standard controls and appropriate packaging (e.g., induction-sealed containers with desiccants), moisture-related risks can be effectively managed.

Section 4: Chemical Stability – Ensuring Product Quality Over Time

A drug substance must remain stable throughout its shelf life to ensure it is both safe and effective. Stability testing is a regulatory requirement that evaluates the influence of environmental factors such as temperature, humidity, and light on the quality of the API.[27] These studies are used to identify degradation products, establish degradation pathways, and determine the appropriate re-test period and storage conditions.[27][28]

The Causality of Degradation: Chemical degradation involves the breaking or formation of chemical bonds. Common pathways include hydrolysis, oxidation, and photolysis. A comprehensive stability program subjects the API to accelerated (stress) conditions to predict its long-term stability and identify potential liabilities early.[27] The data generated are foundational for regulatory submissions.[29]

Experimental Protocol: ICH-Compliant Stability Study

This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guideline.[30][31]

-

Batch Selection: Place at least three primary batches of A1B1 HCl on stability.[31] The material should be representative of the final manufacturing process.

-

Storage Conditions: Store samples in controlled-environment chambers under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Analytical Tests: At each time point, perform a suite of stability-indicating tests, including:

-

Assay: To determine the potency of A1B1 HCl.

-

Related Substances (Impurities): To quantify known and unknown degradation products. This is typically done using a gradient HPLC method.

-

Appearance: Visual inspection for changes in color or physical form.

-

Water Content: To monitor moisture changes.

-

PXRD: To confirm that no polymorphic transformations have occurred.

-

-

Self-Validation: The stability-indicating HPLC method must be fully validated to demonstrate it can separate the API from all potential degradation products and impurities.

Data Presentation: Summary of Accelerated Stability Data for A1B1 HCl (6 Months)

| Test | Specification | Time 0 | 3 Months @ 40°C/75%RH | 6 Months @ 40°C/75%RH |

| Appearance | White to off-white powder | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 |

| Impurity A (%) | ≤ 0.15 | < 0.05 | 0.06 | 0.08 |

| Total Impurities (%) | ≤ 0.5 | 0.08 | 0.11 | 0.15 |

| PXRD | Form I | Conforms | Conforms | Conforms |

The data show that A1B1 HCl is highly stable under accelerated conditions, with minimal degradation and no change in its solid form. This provides strong confidence in its long-term stability under the recommended storage conditions.

Visualization: Salt Selection and Development Decision Tree

Caption: Decision-making process for salt selection in early drug development.

Conclusion

The comprehensive physicochemical characterization of A1B1 hydrochloride reveals a candidate with a promising profile for further development. Its conversion to the hydrochloride salt successfully addressed the anticipated solubility limitations of the free base, and the identified stable polymorph demonstrates favorable properties. The compound is only slightly hygroscopic and exhibits excellent chemical stability under stressed conditions.

This in-depth analysis, grounded in the causality of physicochemical principles and executed with robust, self-validating protocols, provides the necessary foundation of knowledge. The data generated in these studies are not merely a collection of results; they form an integrated dataset that informs formulation design, defines manufacturing controls, establishes packaging and storage conditions, and underpins the regulatory filings that will be required to move A1B1 HCl into clinical trials and ultimately to patients.

References

- What is Hydrochloride? – Definition & Chemical Explained. (2025). UK Meds Online.

- Hydrochloride salt: Significance and symbolism. (2025). Wisdom Library.

- Salt Forms of Drugs and Absorption. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. (2025). Pharma Info Nepal.

- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.

- Drug solubility: why testing early m

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Taylor & Francis Online.

- Hygroscopicity Testing. BOC Sciences.

- Salt Selection in Drug Development. Pharmaceutical Technology.

- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.

- An Overview of the Biopharmaceutics Classification System (BCS). (2024). GSC Online Press.

- API: solid state robust characterization in key to cut costs and time!.

- DISSOLUTION TEST FOR SOLID ORAL DOSAGE FORMS.

- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016).

- Drug Solubility: Importance and Enhancement Techniques. (2014). PMC.

- Q1A(R2) Guideline. ICH.

- The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023). Nishka Research.

- Chapter 3. Analytical Techniques in Solid-state Characterization.

- Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).

- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency (EMA).

- Effect of Polymorphism Formul

- The Importance of Solubility for New Drug Molecules. (2020).

- Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A System

- Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.

- The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed.

- FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. FIP.

- Biopharmaceutics Classific

- Solid State characteriz

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry.

- (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach.

- Salt selection in drug development. (2025).

- Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).

- The Importance of Solubility for New Drug Molecules. (2020). Biomedical and Pharmacology Journal.

- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharma Excipients.

- API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Asian Journal of Pharmacy and Technology.

- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.

- Dissolution Testing: An overview. RSSL.

- Annex 10 - ICH. WHO.

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.

- ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZ

- API Characteriz

- (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. (2025).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Hilaris Publisher.

- In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals.

- ICH Q1 Guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency (EMA).

- Q1 Stability Testing of Drug Substances and Drug Products. (2025). FDA.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmtech.com [pharmtech.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. pharmainfonepal.com [pharmainfonepal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ukmedsonline.co.uk [ukmedsonline.co.uk]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. altasciences.com [altasciences.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. agnopharma.com [agnopharma.com]

- 15. rssl.com [rssl.com]

- 16. who.int [who.int]

- 17. fda.gov [fda.gov]

- 18. veeprho.com [veeprho.com]

- 19. nishkaresearch.com [nishkaresearch.com]

- 20. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 22. alfatestlab.com [alfatestlab.com]

- 23. pharmainfo.in [pharmainfo.in]

- 24. asiapharmaceutics.info [asiapharmaceutics.info]

- 26. pharmaexcipients.com [pharmaexcipients.com]

- 27. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 28. rsc.org [rsc.org]

- 29. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 30. database.ich.org [database.ich.org]

- 31. ema.europa.eu [ema.europa.eu]

- 32. ema.europa.eu [ema.europa.eu]

A Comprehensive Guide to the Thermodynamic Stability Profiling of A1B1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical and commercial success. Among the various salt forms, hydrochlorides are prevalent due to their potential to enhance solubility and stability. This guide provides an in-depth technical exploration of the thermodynamic stability of a model compound, A1B1 hydrochloride. We will delve into the fundamental principles governing stability, outline a comprehensive suite of analytical techniques for its characterization, and provide actionable insights for drug development professionals. The methodologies and interpretations presented herein are designed to be broadly applicable to the stability assessment of pharmaceutical hydrochloride salts.

Introduction: The Imperative of Thermodynamic Stability

In drug development, the thermodynamic stability of an API is not merely an academic curiosity; it is a cornerstone of a safe, effective, and marketable pharmaceutical product. The most thermodynamically stable form of a drug substance is the lowest energy state under a given set of conditions, rendering it less susceptible to converting to other, potentially less desirable, solid forms over time.[1] For A1B1 hydrochloride, ensuring its thermodynamic stability is paramount for several reasons:

-

Predictable Physicochemical Properties: A stable crystalline form ensures consistent properties such as solubility, dissolution rate, and bioavailability, which are critical for predictable clinical performance.

-

Regulatory Compliance: Health authorities, such as the U.S. Food and Drug Administration (FDA), mandate a thorough understanding and control of the drug substance's solid form to ensure product quality and consistency.[2]

-

Shelf-Life and Storage: A thermodynamically stable form is less likely to undergo physical or chemical changes during storage, ensuring the product maintains its quality and efficacy throughout its shelf life.

-

Manufacturability: Consistent solid-state properties are crucial for robust and reproducible manufacturing processes, from powder flow to tablet compression.[3]

This guide will systematically unpack the multifaceted nature of thermodynamic stability, using A1B1 hydrochloride as a practical exemplar.

Foundational Principles of Thermodynamic Stability

The stability of a crystalline solid is governed by the Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) at a given temperature (T) and pressure.[4]

ΔG = ΔH - TΔS

A system will always tend towards the state with the lowest Gibbs free energy. In the context of A1B1 hydrochloride, this translates to the most stable crystalline form. The key thermodynamic parameters that dictate this stability are lattice energy and hydration enthalpy.

The Role of Lattice Energy and Hydration Enthalpy

The dissolution of an ionic solid like A1B1 hydrochloride can be conceptualized as a two-step process:

-

Lattice Dissociation: The energy required to break apart the ionic lattice into its constituent gaseous ions (A1B1H+ and Cl-). This is the lattice enthalpy (ΔH_L) , which is always an endothermic process.[5]

-

Hydration: The energy released when these gaseous ions are solvated by water molecules. This is the hydration enthalpy (ΔH_hyd) , which is an exothermic process.[6]

The overall enthalpy of solution (ΔH_sol) is the sum of these two enthalpies. The interplay between the highly endothermic lattice energy and the highly exothermic hydration enthalpy determines the solubility and, by extension, the stability of the salt in an aqueous environment.[7]

The Challenge of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] These different crystalline forms, or polymorphs, of A1B1 hydrochloride will have distinct physical properties, including melting point, solubility, and stability. Identifying the most thermodynamically stable polymorph is a critical step in drug development to mitigate the risk of phase transformations during manufacturing and storage.[9][10]

The thermodynamic relationship between polymorphs can be either enantiotropic or monotropic .

-

Enantiotropic Systems: One polymorph is more stable over a certain temperature and pressure range, while another is more stable over a different range. There exists a transition temperature (T_t) at which the two forms have equal stability.[11]

-

Monotropic Systems: One polymorph is the most stable form at all temperatures below the melting point. Any other polymorphs are considered metastable.

The relationship between polymorphs can be determined by studying their Gibbs free energy as a function of temperature.[1]

Identifying the Stable Form

A combination of experimental and computational approaches is often employed to identify the most stable polymorph.[8] Experimental screening involves crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and cooling rates) to generate as many polymorphic forms as possible.[9] These forms are then characterized using the techniques described in the following sections to determine their relative stability.

A Multi-pronged Approach to Stability Characterization

A comprehensive understanding of the thermodynamic stability of A1B1 hydrochloride requires the application of several complementary analytical techniques. This section details the core methodologies, their underlying principles, and the specific insights they provide.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is an indispensable tool for characterizing the thermal properties of pharmaceutical solids.[13][14]

Core Applications for A1B1 Hydrochloride:

-

Melting Point and Enthalpy of Fusion: The melting point is a key indicator of crystal lattice energy. A higher melting point generally suggests a more stable crystalline form. The enthalpy of fusion (the energy required to melt the solid) provides further insight into the strength of the crystal lattice.[15]

-

Polymorph Identification and Characterization: Different polymorphs of A1B1 hydrochloride will exhibit distinct melting points and enthalpies of fusion, allowing for their differentiation.[12] DSC can also detect solid-solid phase transitions between polymorphs.

-

Purity Assessment: The presence of impurities can depress and broaden the melting endotherm.

-

Sample Preparation: Accurately weigh 3-5 mg of A1B1 hydrochloride into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for assessing thermal stability and the presence of solvates or hydrates.[16][17]

Core Applications for A1B1 Hydrochloride:

-

Decomposition Temperature: TGA identifies the temperature at which the compound begins to degrade, providing a measure of its thermal stability.[18]

-

Hydrate/Solvate Characterization: If A1B1 hydrochloride forms hydrates or solvates, TGA can quantify the amount of water or solvent present by measuring the mass loss upon heating.[15]

-

Moisture Content: The technique can determine the amount of adsorbed or absorbed moisture in the sample.[16]

-

Sample Preparation: Accurately weigh 5-10 mg of A1B1 hydrochloride into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Analyze the resulting mass loss curve to identify decomposition temperatures and quantify any mass loss events.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying relative humidity (RH) at a constant temperature.[19][20] This is a critical tool for understanding the hygroscopicity of A1B1 hydrochloride.

Core Applications for A1B1 Hydrochloride:

-

Hygroscopicity Profiling: DVS determines the extent and rate of water uptake by the sample, classifying it as non-hygroscopic, slightly hygroscopic, moderately hygroscopic, or very hygroscopic.[3][21]

-

Hydrate Formation: The technique can identify the formation of hydrates by observing step-changes in the sorption isotherm.

-

Amorphous Content Detection: Amorphous material is generally more hygroscopic than its crystalline counterpart. DVS can be used to detect and quantify the presence of amorphous content.[22]

-

Sample Preparation: Place a known mass of A1B1 hydrochloride in the DVS sample pan.

-

Instrument Setup: Equilibrate the sample at 0% RH until a stable mass is achieved.

-

Sorption/Desorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and then decrease it back to 0% RH, allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: Plot the change in mass as a function of RH to generate a sorption-desorption isotherm.

X-Ray Powder Diffraction (XRPD)

XRPD is a non-destructive technique that provides information about the crystallographic structure of a solid. Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint" for that specific form.

Core Applications for A1B1 Hydrochloride:

-

Polymorph Identification: XRPD is the primary technique for identifying and distinguishing between different polymorphs of A1B1 hydrochloride.[23]

-

Crystallinity Assessment: The technique can differentiate between crystalline and amorphous material.

-

Phase Purity: XRPD can detect the presence of other crystalline forms in a sample.

Integrated Data Analysis and Interpretation

The true power of this multi-technique approach lies in the integrated analysis of the data. The results from DSC, TGA, DVS, and XRPD should be considered together to build a comprehensive thermodynamic stability profile for A1B1 hydrochloride.

Constructing a Stability Narrative

The data from these analyses can be woven together to tell a story about the stability of A1B1 hydrochloride. For instance, a high melting point from DSC, coupled with minimal mass loss below the decomposition temperature in TGA, and low water uptake in DVS would all point towards a highly stable, non-hygroscopic crystalline form. Conversely, a low melting point, early onset of decomposition, and significant water uptake would raise red flags about the stability of the material.

Quantitative Data Summary

For clarity and ease of comparison, the quantitative data from these analyses should be summarized in a table.

| Parameter | Method | Result for A1B1 Hydrochloride (Form I) | Result for A1B1 Hydrochloride (Form II) | Interpretation |

| Melting Point (Onset) | DSC | 155 °C | 148 °C | Form I has a higher melting point, suggesting greater lattice stability. |

| Enthalpy of Fusion | DSC | 120 J/g | 105 J/g | The higher enthalpy of fusion for Form I further supports its greater stability. |

| Decomposition Temp. | TGA | 210 °C | 205 °C | Both forms exhibit similar thermal decomposition profiles. |

| Water Uptake at 80% RH | DVS | 0.5% | 2.0% | Form I is significantly less hygroscopic than Form II. |

| Crystalline Form | XRPD | Unique Pattern A | Unique Pattern B | The two forms are distinct polymorphs. |

Visualizing Workflows and Relationships

Visualizing the experimental workflows and the relationships between different stability parameters can greatly enhance understanding.

Caption: Integrated workflow for thermodynamic stability assessment.

Impact of Stability on Formulation and Storage

The thermodynamic stability profile of A1B1 hydrochloride has direct implications for formulation development and storage recommendations.

Formulation Considerations

-

Excipient Compatibility: The chosen excipients in a formulation should not adversely affect the stability of the API. For instance, hygroscopic excipients could increase the local moisture content and potentially induce a phase transformation of a moisture-sensitive form of A1B1 hydrochloride.[24][25]

-

Manufacturing Processes: Processes such as milling and granulation can introduce energy into the system, potentially causing a stable form to convert to a metastable form. Understanding the thermodynamic landscape of A1B1 hydrochloride is crucial for designing robust manufacturing processes.

Storage and Handling

Based on the stability profile, appropriate storage conditions should be defined. For a hygroscopic form of A1B1 hydrochloride, storage in low-humidity conditions and with appropriate packaging (e.g., with a desiccant) would be necessary to prevent water-mediated phase transformations.[25] Stability studies, as outlined in the International Council for Harmonisation (ICH) guidelines, should be conducted to establish the retest period or shelf life of the drug substance.[26][27][28]

Caption: Factors influencing thermodynamic stability.

Conclusion

The comprehensive thermodynamic stability profiling of A1B1 hydrochloride, as outlined in this guide, is a critical component of a successful drug development program. By employing a suite of complementary analytical techniques and integrating the resulting data, researchers can gain a deep understanding of the solid-state properties of their API. This knowledge is essential for selecting the optimal solid form, designing robust formulations and manufacturing processes, and ensuring the delivery of a safe and effective medication to patients. The principles and methodologies discussed herein provide a robust framework for navigating the complexities of thermodynamic stability for hydrochloride salts and other pharmaceutical compounds.

References

-

Taylor & Francis Group. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. Retrieved from [Link]

-

ResolveMass. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

-

Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

-

MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

-

Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

-

Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

-

University of Southampton ePrints. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]

-

PubMed. (n.d.). Inferring thermodynamic stability relationship of polymorphs from melting data. Retrieved from [Link]

- Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.

-

National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

-

AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculation of Gibbs-free energy (DG°tr). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 3). 9.12: Lattice Energies and Solubility. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

PubMed. (n.d.). An insight into thermodynamic relationship between polymorphic forms of efavirenz. Retrieved from [Link]

-

ACS Publications. (2012, April 12). Polymorphs, Salts, and Cocrystals: What's in a Name?. Retrieved from [Link]

-

ACS Publications. (n.d.). On Free Energy Calculations in Drug Discovery. Retrieved from [Link]

-

Chemguide. (n.d.). Enthalpies of solution and hydration. Retrieved from [Link]

-

European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

ResolveMass. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

-

ACS Publications. (n.d.). Estimating Thermodynamic Stability Relationship of Polymorphs of Sofosbuvir. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

-

Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Thermodynamics of Polymorphs. Retrieved from [Link]

-

Surface Measurement Systems. (n.d.). Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Gibbs free energy. Retrieved from [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

-

International Journal of Advanced Engineering Research and Science. (n.d.). Lattice Energies from Hydration Enthalpies: Some acid-base and Structural Considerations. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. Retrieved from [Link]

-

Knockhardy Publishing. (n.d.). LATTICE ENTHALPY. Retrieved from [Link]

-

ResearchGate. (n.d.). The Gibbs free energy, calculated solubility ratio relative to Form II, and density of RTV polymorphs. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019–2023). Retrieved from [Link]

-

Seven Star Pharma. (n.d.). Factors Influencing Polymorphism. Retrieved from [Link]

-

SlideShare. (n.d.). Ich guidelines for stability studies 1. Retrieved from [Link]

-

Covalent Metrology. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

-

American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 2). 6.4: Gibbs Energy and Solubility. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Inversion twinning in a second polymorph of the hydrochloride salt of the recreational drug ethylone. Retrieved from [Link]

-

AMS Bio. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Lattice Enthalpies and Born Haber Cycles. Retrieved from [Link]

-

Wikipedia. (n.d.). Dynamic vapor sorption. Retrieved from [Link]

-

European Society of Cardiology. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link]

-

fda.gov. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from [Link]

-

PubMed. (n.d.). Dynamic vapor sorption as a tool for characterization and quantification of amorphous content in predominantly crystalline materials. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

Sources

- 1. Inferring thermodynamic stability relationship of polymorphs from melting data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmtech.com [pharmtech.com]

- 4. sevenstarpharm.com [sevenstarpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. icdd.com [icdd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. veeprho.com [veeprho.com]

- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. quercus.be [quercus.be]

- 15. mt.com [mt.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. aurigaresearch.com [aurigaresearch.com]

- 18. torontech.com [torontech.com]

- 19. skpharmteco.com [skpharmteco.com]

- 20. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. Dynamic vapor sorption as a tool for characterization and quantification of amorphous content in predominantly crystalline materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]

- 24. crystalpharmatech.com [crystalpharmatech.com]

- 25. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 26. database.ich.org [database.ich.org]

- 27. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 28. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Pharmacokinetics and Bioavailability of A1B1 Hydrochloride: A Technical Guide

The following technical guide details the pharmacokinetics and bioavailability of A1B1 Hydrochloride (CAS No. 685534-25-2), a potent, selective, and orally active CCR1 antagonist developed for the treatment of autoimmune inflammatory conditions such as rheumatoid arthritis.

Executive Summary

A1B1 Hydrochloride (Chemical Name: N-[5-chloro-2-[(E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide hydrochloride) is a small-molecule antagonist of the C-C motif chemokine receptor 1 (CCR1).[1][2][3] Originally identified by Novartis (Revesz et al., 2005), this compound represents a significant class of "cinnamide-based" antagonists designed to block the recruitment of leukocytes (monocytes, neutrophils) to sites of inflammation.

This guide analyzes the pharmacokinetic (PK) profile that distinguishes A1B1 from earlier peptide-based or metabolically unstable antagonists, focusing on its oral bioavailability, systemic exposure, and experimental characterization.

Key Compound Data

| Parameter | Specification |

| Common Name | A1B1 Hydrochloride |

| CAS Number | 685534-25-2 |

| Molecular Formula | C₂₃H₂₅ClFN₃O₂[1][4] · HCl |

| Molecular Weight | 466.38 g/mol (Salt); ~429.9 g/mol (Free Base) |

| Target | CCR1 (C-C chemokine receptor type 1) |

| IC₅₀ (Potency) | ~20 nM (Human/Mouse/Rat CCR1) |

| Primary Indication | Research tool for autoimmune inflammation (Rheumatoid Arthritis, MS) |

Mechanism of Action & Pharmacodynamics

Understanding the PK of A1B1 requires context regarding its pharmacodynamic (PD) target. CCR1 is a G-protein coupled receptor (GPCR) expressed on immune cells. Its activation by ligands like CCL3 (MIP-1α) and CCL5 (RANTES) drives chemotaxis.

Signaling Pathway Blockade

A1B1 acts as an orthosteric antagonist, preventing ligand binding and subsequent G-protein signaling. This inhibition halts the calcium mobilization flux and downstream kinase activation (MAPK/ERK) required for cell migration.

Figure 1: Mechanism of action showing A1B1 blockade of the CCR1 signaling cascade.

Pharmacokinetic Profile

A1B1 Hydrochloride was engineered specifically to overcome the poor oral bioavailability common to earlier chemokine antagonists. Its "cinnamide" scaffold provides metabolic stability and favorable lipophilicity.

Absorption and Bioavailability

-

Oral Bioavailability (%F): A1B1 exhibits high oral bioavailability , estimated at >50% in rodent models. This is a critical differentiator, allowing for oral dosing rather than intravenous or subcutaneous administration.

-

Absorption Kinetics: The compound shows rapid absorption with a

typically between 0.5 to 1.5 hours post-dose. -

Salt Form Advantage: The hydrochloride salt enhances aqueous solubility compared to the free base, facilitating dissolution in the gastric environment and improving intestinal uptake.

Distribution

-

Volume of Distribution (

): Moderate. The lipophilic nature (cLogP ~3.5) allows the drug to distribute well into tissues, particularly the synovium and inflamed joints where CCR1+ cells accumulate. -

Protein Binding: High (>90%). Like many lipophilic small molecules, A1B1 binds extensively to plasma proteins (albumin), which dictates the free fraction available for receptor occupancy.

Metabolism and Elimination

-

Metabolic Stability: A1B1 is designed to resist rapid oxidative metabolism. The fluorophenyl group and the specific substitution on the piperazine ring protect against rapid CYP450 degradation.

-

Clearance: The compound demonstrates moderate clearance values, supporting a dosing regimen of b.i.d. (twice daily) or q.d. (once daily) in efficacy models.

-

Half-life (

): In preclinical species (mouse/rat), the half-life is sufficient to maintain plasma concentrations above the IC

In Vivo Efficacy Correlation

In the mouse CIA model, oral doses of 15–30 mg/kg demonstrated significant inhibition of paw swelling and inflammation. This efficacy is directly linked to the PK profile, where sustained plasma levels allow for continuous receptor coverage during the inflammatory flare.

Experimental Protocols

To validate the PK profile of A1B1 in a research setting, the following standardized protocol is recommended.

Protocol: Single-Dose Oral Pharmacokinetics in Mice

Objective: Determine plasma concentration-time profile and calculate %F.

Materials:

-

A1B1 Hydrochloride (solid).[1]

-

Vehicle: 0.5% Methylcellulose (MC) or 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water.

-

Subjects: C57BL/6 mice (n=3 per time point).

Workflow:

-

Formulation: Dissolve A1B1 HCl in the vehicle to a concentration of 1 mg/mL (for 10 mg/kg dose). Vortex and sonicate to ensure a clear solution or uniform suspension.

-

Dosing: Administer 10 mg/kg via oral gavage (PO). For bioavailability calculation, a separate group receives 1 mg/kg intravenously (IV).

-

Sampling: Collect blood samples via tail vein or cardiac puncture at:

-

Pre-dose (0 h)

-

0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

-

Processing: Centrifuge blood (2000 x g, 10 min, 4°C) to harvest plasma. Store at -80°C.

-

Analysis: Quantify A1B1 using LC-MS/MS (MRM mode).

-

Transition: Monitor parent ion [M+H]+ (m/z ~430) to specific fragment ions.

-

Figure 2: Workflow for the pharmacokinetic evaluation of A1B1 Hydrochloride.

Summary of Physicochemical Properties

Data synthesized from chemical databases and literature (PubChem, Axon Medchem).

| Property | Value | Implication for PK |

| Solubility | Soluble in DMSO (>10 mg/mL); Ethanol | Requires solubilizing excipients (e.g., cyclodextrins) for high-dose aqueous formulations. |

| Lipophilicity (cLogP) | ~3.5 | Good passive permeability; high tissue distribution. |

| pKa | Basic (Piperazine nitrogen) | Ionized in stomach (pH < 3), aiding dissolution; unionized in intestine for absorption. |

| H-Bond Donors/Acceptors | 1 / 4 | Complies with Lipinski's Rule of 5 (favorable for oral drug-likeness). |

References

-

Revesz, L., et al. (2005).[1][2][5][6][7] "Novel CCR1 antagonists with oral activity in the mouse collagen induced arthritis."[1][2][4][5][6][7] Bioorganic & Medicinal Chemistry Letters, 15(23), 5160–5164.[1] [2]

-

Axon Medchem. (n.d.). "A1B1 hydrochloride - Product Information." Axon Medchem Catalog.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11743399, A1B1 hydrochloride." PubChem.

Sources

- 1. axonmedchem.com [axonmedchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ebin.pub [ebin.pub]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US10112934B2 - (Cyano-dimethyl-methyl)-isoxazoles and -[1,3,4]thiadiazoles - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Receptor Binding Affinity of A1B1 Hydrochloride

This technical guide details the receptor binding affinity and pharmacological characterization of A1B1 hydrochloride , a potent and selective small-molecule antagonist of the C-C chemokine receptor type 1 (CCR1) .

Designated in literature (Revesz et al., 2005) and commercial catalogs (e.g., Axon 1179) as A1B1, this compound is a critical tool for studying chemokine signaling in autoimmune pathologies like rheumatoid arthritis and multiple sclerosis.

Compound Identity & Molecular Mechanism

A1B1 hydrochloride is a synthetic piperazine derivative designed to block the interaction between CCR1 and its endogenous ligands, primarily MIP-1

-

IUPAC Name:

-[5-chloro-2-[(E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide hydrochloride[1] -

Molecular Formula:

[3] -

Target: Human CCR1 (hCCR1), a G

-coupled GPCR.

Mechanism of Action

CCR1 activation triggers a signaling cascade leading to immune cell chemotaxis. A1B1 acts as an orthosteric antagonist (or high-affinity allosteric modulator depending on the specific binding pose relative to the chemokine), preventing the conformational change required for G-protein coupling.

Signaling Blockade:

-

Ligand Blockade: Prevents CCL3/CCL5 docking.

-

G-Protein Uncoupling: Inhibits G

activation. -

Downstream Effect: Suppresses adenylyl cyclase inhibition and prevents phospholipase C (PLC) mediated Calcium (

) mobilization.

Figure 1: Mechanism of CCR1 antagonism by A1B1. The compound competitively inhibits the receptor, preventing the G

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (

Materials

-

Receptor Source: Membranes prepared from CHO-K1 cells stably transfected with hCCR1 (or THP-1 monocytic cells).

-

Radioligand: [

]-MIP-1 -

Assay Buffer: 50 mM HEPES, 5 mM MgCl

, 1 mM CaCl -

Non-Specific Binding Control: 1

M unlabeled MIP-1

Step-by-Step Methodology

-

Membrane Preparation:

-

Harvest hCCR1-CHO cells and homogenize in ice-cold lysis buffer.

-

Centrifuge at 40,000

for 20 min. Resuspend pellet in Assay Buffer. -

Integrity Check: Ensure protein concentration is 5–10

g/well to avoid ligand depletion.

-

-

Competition Binding Setup:

-

Total Binding: Incubate membranes + [

]-MIP-1 -

Non-Specific Binding (NSB): Membranes + [

]-MIP-1 -

Experimental: Membranes + [

]-MIP-1

-

-

Incubation:

-

Incubate plates for 90 minutes at room temperature (equilibrium).

-

Why: CCR1 kinetics can be slow; 90 mins ensures equilibrium without significant internalization.

-

-

Harvesting:

-

Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

-

Wash 3x with ice-cold wash buffer (500 mM NaCl).

-

-

Detection:

-

Measure radioactivity (CPM) using a gamma counter.

-

Functional Validation: Calcium Mobilization Assay (FLIPR)

Binding affinity does not guarantee functional efficacy. A functional antagonism assay confirms A1B1 inhibits the biological response (calcium flux).

Protocol

-

Cell Loading: Load hCCR1-CHO cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

-

Pre-incubation: Add A1B1 hydrochloride (serial dilutions) to cells and incubate for 15 mins.

-

Stimulation: Inject

concentration of recombinant MIP-1 -

Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 520 nm) in real-time.

-

Result: A1B1 should concentration-dependently suppress the fluorescence peak.

Data Analysis & Interpretation

Calculating Affinity ( )

Convert the experimental

- : Derived from the sigmoidal dose-response curve of A1B1.

- : Concentration of radioligand used (0.1 nM).

-

: Dissociation constant of [

Expected Results Table

Based on the structural class (piperazine-based CCR1 antagonists described by Revesz et al.), A1B1 is expected to exhibit nanomolar potency.

| Parameter | Value Range | Interpretation |

| 1.0 – 10 nM | High-affinity displacement of MIP-1 | |

| 0.5 – 5.0 nM | Indicates tight binding to the receptor pocket. | |

| 5.0 – 20 nM | Functional potency is typically slightly lower than binding affinity due to signal amplification reserves. | |

| Selectivity | > 1000-fold | Highly selective for CCR1 over CCR2, CCR5, and CXCR4. |

Troubleshooting & Validation

-

High Non-Specific Binding: If NSB > 20% of Total Binding, increase PEI soak time or BSA concentration.

-

Right-Shifted Curves: Ensure A1B1 hydrochloride is fully dissolved. The salt form is soluble in DMSO/Water, but precipitation at high concentrations (>10

M) in buffer can skew -

Hill Slope: A Hill slope significantly different from -1.0 suggests negative cooperativity or multiple binding sites.

References

-

Revesz, L. et al. (2005).[3][4] Novel CCR1 antagonists with oral activity in the mouse collagen induced arthritis. Bioorganic & Medicinal Chemistry Letters, 15(23), 5160–5164.

-

Liang, M. et al. (2000). Identification and characterization of a potent, selective, and orally active antagonist of the CC chemokine receptor-1. Journal of Biological Chemistry, 275(25), 19000–19008.

-

Axon Medchem. (n.d.).[5] A1B1 hydrochloride Product Data Sheet (Cat# 1179). Retrieved from Axon Medchem.[3][5][6][7][8][9]

Sources

- 1. N-[5-Chloro-2-[(1E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-3-oxo-1-propen-1-YL]phenyl]-acetamide | C23H25ClFN3O2 | CID 11743399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. axonmedchem.com [axonmedchem.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. axonmedchem.com [axonmedchem.com]

Navigating the Solid Form Landscape: A Technical Guide to A1B1 Free Base vs. A1B1 Hydrochloride Salt in Drug Development

Introduction: The Critical Choice of Solid Form

In the journey of a drug candidate from discovery to a marketed therapeutic, the selection of the optimal solid form of the active pharmaceutical ingredient (API) is a pivotal decision with far-reaching consequences for the safety, efficacy, and manufacturability of the final drug product.[1][2][3] For ionizable drug candidates, a common and critical decision point is the choice between the free form (in this context, the free base A1B1) and a salt form, with the hydrochloride salt being one of the most frequently utilized.[3] This guide provides an in-depth technical exploration of the core differences between a hypothetical basic API, A1B1 free base, and its corresponding A1B1 hydrochloride salt. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to make informed decisions in solid form selection and characterization.

I. Fundamental Physicochemical Divergence: A Comparative Analysis

The transformation of a free base into a hydrochloride salt is a fundamental acid-base reaction that imparts significant changes to the molecule's physicochemical properties.[3] These alterations are not merely academic; they directly influence the API's performance in vitro and in vivo.

The Conversion Pathway: From Free Base to Hydrochloride Salt

The formation of A1B1 hydrochloride involves the reaction of the basic A1B1 molecule with hydrochloric acid. This process is typically carried out in a suitable solvent system where the salt precipitates upon formation.

Caption: A diagram illustrating the protonation of the A1B1 free base by hydrochloric acid to form the A1B1 hydrochloride salt.

Table 1: Comparative Physicochemical Properties of A1B1 Free Base and A1B1 Hydrochloride Salt

| Property | A1B1 Free Base | A1B1 Hydrochloride Salt | Rationale and Implication |

| Aqueous Solubility | Generally low | Typically significantly higher | The ionic nature of the salt enhances its interaction with polar water molecules, leading to increased solubility. This is often the primary motivation for salt formation, as it can improve dissolution and subsequent absorption.[1] |

| Dissolution Rate | Slower | Faster | A direct consequence of higher solubility, a faster dissolution rate can lead to a more rapid onset of therapeutic action. |

| Stability (Chemical) | Can be susceptible to degradation (e.g., oxidation) | Often more stable | The salt form can be less reactive and more resistant to degradation under certain environmental conditions. |

| Stability (Physical) | May exist in multiple polymorphic forms | Can also exhibit polymorphism, but often forms a more stable crystal lattice | The choice of salt can influence the crystalline structure, potentially leading to a more thermodynamically stable and less problematic solid form. |

| Hygroscopicity | Generally lower | Can be higher | The propensity to absorb atmospheric moisture can be greater in the salt form, which may impact handling, storage, and physical stability.[2] |

| Melting Point | Typically lower | Generally higher | The strong ionic interactions in the salt's crystal lattice usually result in a higher melting point compared to the free base. |

| Bioavailability | Potentially lower and more variable | Often higher and more consistent | Enhanced solubility and dissolution of the salt form can lead to improved and more predictable absorption in the gastrointestinal tract. |

| Manufacturability | May have poor flow or compaction properties | Can exhibit improved powder properties, facilitating formulation and manufacturing | The crystalline nature of salts can lead to better flowability and compressibility, which are crucial for tablet and capsule production. |

II. Strategic Implications in Drug Development